molecular formula C21H20FN3OS B2879245 2-((4-fluorophenyl)thio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034567-71-8

2-((4-fluorophenyl)thio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No. B2879245
M. Wt: 381.47
InChI Key: KEDPIDRXKRNCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a thioether linkage, an acetamide group, and an imidazopyridine ring. Each of these groups can confer different properties to the molecule and can be involved in different chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s hard to provide a detailed synthesis analysis. However, common methods for introducing these groups include nucleophilic aromatic substitution for the fluorophenyl group, S_N2 reactions for the thioether linkage, and condensation reactions for the formation of the imidazopyridine ring and the acetamide group.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorophenyl group is likely to be electron-withdrawing, which could affect the reactivity of the molecule. The thioether linkage and the acetamide group could provide sites for further reactions.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The fluorophenyl group might undergo further substitution reactions, the thioether linkage could be oxidized, and the imidazopyridine ring might participate in various ring-opening or ring-closing reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of the heterocyclic ring.


Scientific Research Applications

Anticancer Activity

Research on compounds structurally related to 2-((4-fluorophenyl)thio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has shown promising anticancer activities. For instance, derivatives of benzothiazole and related heterocycles have been synthesized and evaluated for their potential anticancer properties. Compounds exhibiting significant cytotoxicity against various cancer cell lines, including breast, lung, and central nervous system (CNS) cancers, have been identified. These findings suggest that structurally related compounds could be potential candidates for anticancer drug development. Notably, the synthesis and biological evaluation of these compounds involve complex chemical reactions aimed at enhancing their efficacy and selectivity towards cancer cells, highlighting the importance of chemical innovation in anticancer drug discovery (Hammam et al., 2005), (Abu-Melha, 2021).

Inhibition of Kinase Activity

Further research into compounds with similar structural frameworks has revealed their potential in inhibiting kinase activity, particularly Src kinase, which is implicated in the progression of certain cancers. N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine have shown inhibition of Src kinase, indicating their potential as therapeutic agents against diseases where Src kinase plays a crucial role. This research underscores the significance of molecular modifications in enhancing the therapeutic potential of chemical compounds (Fallah-Tafti et al., 2011).

Improvement of Metabolic Stability

In the realm of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, studies have focused on altering the heterocyclic components of compounds to enhance metabolic stability. For example, replacing the benzothiazole ring with imidazopyridazine in certain inhibitors has shown similar in vitro potency and in vivo efficacy, with reduced metabolic deacetylation, thus improving the compound's stability and potential as a therapeutic agent (Stec et al., 2011).

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. Without specific information, it’s hard to provide detailed safety and hazard information.


Future Directions

The future research directions for this compound could be very diverse, depending on its intended use. If it’s a new drug, it could be studied for its pharmacological effects, metabolism, and toxicity. If it’s a new material, its physical and chemical properties could be studied in more detail.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would be needed.


properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-15-8-10-16(11-9-15)27-14-21(26)24-18-6-2-1-5-17(18)19-13-25-12-4-3-7-20(25)23-19/h1-2,5-6,8-11,13H,3-4,7,12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDPIDRXKRNCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.